molecular formula C16H15N3O5 B6120483 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No.: B6120483
M. Wt: 329.31 g/mol
InChI Key: XWYPPEXCJAXJDZ-UHFFFAOYSA-N
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Description

3-[(Anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an anilinocarbonyl group and a nitrophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of aniline with a suitable carbonyl compound to form the anilinocarbonyl intermediate. This intermediate is then reacted with a nitrophenyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(Anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilinocarbonyl compounds.

Scientific Research Applications

3-[(Anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function. The anilinocarbonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Aminocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
  • 3-[(Anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid
  • 3-Amino-3-(4-nitrophenyl)propanoic acid

Uniqueness

3-[(Anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both anilinocarbonyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-(phenylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c20-15(21)10-14(11-5-4-8-13(9-11)19(23)24)18-16(22)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,20,21)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYPPEXCJAXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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